8-Chloro-4-[(2,4-dichlorobenzyl)sulfanyl]cinnoline
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Overview
Description
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline is a heterocyclic aromatic compound with the molecular formula C15H9Cl3N2S and a molecular weight of 355.67 g/mol . This compound is part of the cinnoline family, known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 8-chlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-4-((2,4-dichlorobenzyl)thio)cinnoline include other cinnoline derivatives such as:
- 4-((2,4-Dichlorobenzyl)thio)cinnoline
- 8-Chloro-4-(methylthio)cinnoline
- 8-Chloro-4-(phenylthio)cinnoline
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
CAS No. |
5388-41-0 |
---|---|
Molecular Formula |
C15H9Cl3N2S |
Molecular Weight |
355.7 g/mol |
IUPAC Name |
8-chloro-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C15H9Cl3N2S/c16-10-5-4-9(13(18)6-10)8-21-14-7-19-20-15-11(14)2-1-3-12(15)17/h1-7H,8H2 |
InChI Key |
MRULZPQWINWLIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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